Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate

pKa modulation amine basicity fluorine effects

Researchers often face high amine basicity causing hERG and metabolic liabilities with standard piperidines. Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate directly addresses this: the 4,4-difluoro motif reduces pKa by 2-3 units, improving membrane permeability and microsomal stability. - Orthogonal Cbz protection and free C3 amine enable sequential functionalization without protecting-group manipulation, reducing synthetic steps. - Validated scaffold for sub-nanomolar D4 receptor antagonists (>2000-fold selectivity) and H1N1 hemagglutinin fusion inhibitors. - High purity (≥97%), shipped promptly for lead optimization and parallel library synthesis.

Molecular Formula C13H16F2N2O2
Molecular Weight 270.28
CAS No. 1207852-56-9
Cat. No. B597475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-amino-4,4-difluoropiperidine-1-carboxylate
CAS1207852-56-9
Molecular FormulaC13H16F2N2O2
Molecular Weight270.28
Structural Identifiers
SMILESC1CN(CC(C1(F)F)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16F2N2O2/c14-13(15)6-7-17(8-11(13)16)12(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2
InChIKeyPKYOJRHHBIKEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-Amino-4,4-difluoropiperidine-1-carboxylate: Overview


Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate (CAS 1207852-56-9) is a protected 4,4-difluoropiperidine derivative featuring a benzyloxycarbonyl (Cbz) group at the N1 position, a free primary amine at the C3 position, and geminal difluoro substitution at the C4 position of the piperidine ring . The 4,4-difluoropiperidine scaffold has been established as a privileged structure in medicinal chemistry, demonstrating utility as a core motif in dopamine D4 receptor antagonists and other bioactive molecules [1][2]. The presence of the Cbz protecting group enables selective orthogonal deprotection strategies, while the 3-amino group provides a versatile handle for further functionalization via amide bond formation, reductive amination, or sulfonamide coupling . This compound serves primarily as a key synthetic intermediate and building block for the construction of more complex pharmacologically active molecules, rather than as an end-use therapeutic agent itself .

Benzyl 3-Amino-4,4-difluoropiperidine-1-carboxylate: Irreplaceability


Simple piperidine scaffolds lacking the 4,4-difluoro substitution pattern exhibit fundamentally different physicochemical and pharmacological properties that preclude their use as interchangeable replacements. Systematic studies of mono- and difluorinated saturated heterocyclic amines have demonstrated that the introduction of two fluorine atoms at the 4-position of the piperidine ring produces substantial and non-linear alterations in amine basicity (pKa reduction of approximately 2-3 units), lipophilicity modulation (ΔLogP alterations), and conformational preferences compared to non-fluorinated or mono-fluorinated counterparts [1]. The geminal difluoro motif introduces a strong dipole moment and alters the electron density distribution across the piperidine ring, which directly impacts target binding interactions, membrane permeability, and metabolic susceptibility to cytochrome P450-mediated oxidation [2]. Furthermore, the specific 4,4-difluoro substitution pattern, as opposed to alternative difluoro regioisomers (e.g., 3,3-difluoro or 3,5-difluoro), confers distinct conformational locking effects and hydrogen-bonding capabilities that cannot be replicated by other fluorinated piperidine variants [1]. The Cbz protecting group at the N1 position provides orthogonal protection that is incompatible with many alternative protection strategies, requiring specific synthetic planning [3].

Benzyl 3-Amino-4,4-difluoropiperidine-1-carboxylate: Differentiation Evidence


Reduced Amine Basicity vs. Non-Fluorinated Piperidine

The 4,4-difluoro substitution on the piperidine ring substantially reduces the basicity of the piperidine nitrogen compared to unsubstituted piperidine. Systematic pKa measurements of fluorinated piperidine derivatives reveal that geminal difluoro substitution at the 4-position decreases pKa(H) by approximately 2.0-3.0 log units relative to piperidine (pKa(H) ≈ 11.2) [1][2]. For 3-amino substituted piperidines specifically, fluorination at the 4-position reduces the pKa of the primary amine group, with the magnitude of reduction dependent on the relative stereochemistry of the fluorine atoms and the C3 amino group [3]. This pKa reduction translates to a lower fraction of protonated species at physiological pH (7.4), which directly impacts membrane permeability, volume of distribution, and off-target binding to hERG and other ion channels [2].

pKa modulation amine basicity fluorine effects medicinal chemistry

Enhanced Metabolic Stability vs. Non-Fluorinated Analogs

Compounds incorporating the 4,4-difluoropiperidine scaffold demonstrate significantly improved resistance to oxidative metabolism compared to non-fluorinated piperidine counterparts. A systematic study of intrinsic microsomal clearance (CLint) across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives revealed that difluorinated piperidines exhibit high metabolic stability, with CLint values remaining low across nearly all compounds tested [1]. The geminal difluoro substitution at the 4-position blocks metabolic soft spots that are typically susceptible to CYP450-mediated oxidation in unsubstituted piperidines, particularly α-oxidation adjacent to the nitrogen atom [2]. This metabolic stabilization effect has been directly leveraged in lead optimization campaigns, where replacement of a morpholine or unsubstituted piperidine core with a 4,4-difluoropiperidine scaffold successfully addressed issues of high clearance and poor pharmacokinetic properties [3].

metabolic stability intrinsic clearance microsomal stability CYP oxidation

Dopamine D4 Receptor Selectivity Advantage

The 4,4-difluoropiperidine scaffold has been identified as a privileged core for achieving exceptional selectivity for the dopamine D4 receptor over other dopamine receptor subtypes. A recent SAR study of 4,4-difluoropiperidine ether-based D4 antagonists identified compound 14a, which displays binding affinity of Ki = 0.3 nM for D4 and remarkable selectivity exceeding 2000-fold versus D1, D2, D3, and D5 receptors [1][2]. This level of subtype selectivity is substantially higher than that achievable with non-fluorinated piperidine or alternative heterocyclic cores (e.g., morpholine, piperazine), which typically show broader dopamine receptor polypharmacology [3]. Earlier work with (R)-4,4-difluoropiperidine scaffolds similarly demonstrated high potency and selectivity against other dopamine receptors, with the active isomer confirmed as the (R)-enantiomer via X-ray crystallography [4]. Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate serves as a direct precursor for synthesizing such selective D4 antagonist scaffolds, with the C3 amino group providing the attachment point for the phenoxymethyl or related ether pharmacophores [1].

D4 receptor selectivity dopamine receptor CNS drug discovery

Conformational Locking and ‘Janus Face’ Polarity

The 4,4-difluoro substitution pattern induces distinct conformational and electronic effects that are regioisomer-specific and not replicated by 3,3-difluoro, 3,5-difluoro, or mono-fluorinated piperidines. A comprehensive study of fluorinated saturated heterocyclic amines identified that cis-3,5-difluoropiperidine exhibits 'Janus face' (facially polarized) characteristics with unusually high hydrophilicity due to diaxial conformational preferences [1]. In contrast, the 4,4-difluoro substitution creates a strong localized dipole perpendicular to the ring plane without inducing the same diaxial preference, resulting in different hydrogen-bonding capacity and solvation properties [2]. The relative stereochemistry of fluorine atoms with respect to the C3 amino group further modulates the pKa of 3-aminopiperidines, with measurable differences between cis and trans configurations [3]. These regioisomer-specific effects mean that procurement of the specific 4,4-difluoro regioisomer (rather than 3,3-difluoro or 3,5-difluoro variants) is essential for SAR studies where the target binding pocket requires the precise spatial orientation of the fluorine-induced dipole.

conformational analysis dipole moment fluorine gauche effect physicochemical properties

H1N1 Fusion Inhibitor Activity of the N-Benzyl-4,4-Disubstituted Piperidine Scaffold

The N-benzyl-4,4-disubstituted piperidine motif, of which benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate is a direct structural analog (sharing the N-benzyl piperidine core and 4,4-disubstitution), has been validated as a potent class of influenza A H1N1 virus fusion inhibitors with a novel mechanism of action. SAR studies of this chemotype identified compounds that specifically inhibit the low pH-induced hemagglutinin (HA)-mediated membrane fusion process, representing the first example of fusion peptide binders [1][2]. The N-benzylpiperidine moiety was shown to engage in critical π-stacking interactions with Phe9 of the HA fusion peptide, reinforced by an additional π-stacking interaction with Tyr119 and a salt bridge of the protonated piperidine nitrogen with Glu120 [1]. These interactions are H1N1-specific and provide a structural explanation for the subtype selectivity observed. While benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate itself is a protected intermediate, the N-benzyl group and 4,4-difluoro substitution pattern are conserved structural elements essential for the antiviral pharmacophore.

antiviral influenza H1N1 hemagglutinin fusion inhibitor

Orthogonal Deprotection with Cbz Protecting Group

The benzyloxycarbonyl (Cbz) protecting group at the N1 position of benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate provides orthogonal protection that is stable to conditions that cleave acid-labile protecting groups (e.g., Boc, trityl) and base-labile protecting groups (e.g., Fmoc) [1]. The Cbz group is selectively removed via hydrogenolysis (H2, Pd/C) or transfer hydrogenation, conditions that leave Boc, Fmoc, and ester functionalities intact. Conversely, the Cbz group remains stable during acidic Boc deprotection (TFA/DCM) and basic Fmoc deprotection (piperidine/DMF) [2]. This orthogonality is particularly valuable in multi-step syntheses where sequential deprotection of differentially protected amines is required. The 3-amino group itself is unprotected in this compound, enabling direct functionalization without prior deprotection steps, while the Cbz-protected N1 position can be unmasked later in the synthetic sequence to reveal the piperidine nitrogen for further elaboration .

protecting group strategy orthogonal deprotection Cbz synthetic intermediate

Benzyl 3-Amino-4,4-difluoropiperidine-1-carboxylate: Application Scenarios


Selective D4 Antagonist Synthesis for CNS Drug Discovery

This compound serves as a direct synthetic precursor for constructing 4,4-difluoropiperidine ether-based D4 receptor antagonists that achieve exceptional subtype selectivity (>2000-fold over D1, D2, D3, D5) and sub-nanomolar binding affinity (Ki = 0.3 nM) [1]. The C3 primary amine provides the attachment point for phenoxymethyl or related ether pharmacophores via reductive amination or amide coupling, while the Cbz-protected N1 position can be deprotected to introduce additional diversity elements. This application scenario is directly supported by recent SAR studies demonstrating that the 4,4-difluoropiperidine core confers improved potency and selectivity compared to alternative heterocyclic scaffolds [2].

Anti-H1N1 Fusion Inhibitor Synthesis

The N-benzyl-4,4-disubstituted piperidine framework present in this compound aligns with a validated antiviral pharmacophore that specifically inhibits influenza A H1N1 hemagglutinin-mediated membrane fusion via a novel fusion peptide binding mechanism [3]. The N-benzyl group engages in critical π-stacking interactions with Phe9 of the HA fusion peptide, while the 4,4-difluoro substitution modulates physicochemical properties essential for antiviral activity. After Cbz deprotection, the piperidine nitrogen can be functionalized to optimize binding interactions with Tyr119 and Glu120 residues in the newly identified fusion inhibitor binding pocket [3].

Lead Optimization for Reduced Basicity and Metabolic Stability

For lead optimization programs where high amine basicity (pKa >10) of piperidine-containing compounds causes hERG liability, poor membrane permeability, or excessive metabolic clearance, the 4,4-difluoropiperidine scaffold offers a validated solution [4]. The geminal difluoro substitution reduces piperidine nitrogen pKa by approximately 2-3 log units compared to unsubstituted piperidine, translating to improved physicochemical and ADME properties. Microsomal stability studies confirm that difluorinated piperidines exhibit high metabolic stability with low intrinsic clearance, addressing a common liability of non-fluorinated piperidine analogs [5]. The Cbz-protected N1 and free C3 amine provide versatile handles for parallel library synthesis.

Orthogonal Protection Strategies in Multi-Step Synthesis

The orthogonal protection profile of benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate—with a Cbz-protected piperidine nitrogen and free 3-amino group—enables efficient sequential functionalization without protecting group manipulation steps [6]. The Cbz group is stable to both acidic (TFA) and basic (piperidine) conditions, allowing Boc and Fmoc deprotection steps to proceed without affecting the N1 protection. This orthogonality is particularly valuable in peptide mimetic synthesis, bifunctional probe construction, and other applications requiring differential amine reactivity. The 3-amino group can be immediately functionalized via amidation, sulfonylation, or reductive amination, reducing total step count and improving overall synthetic efficiency [6].

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